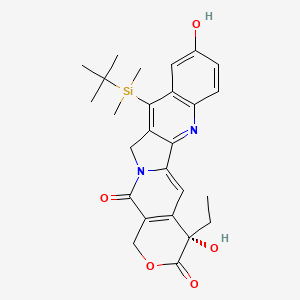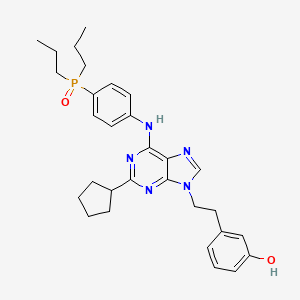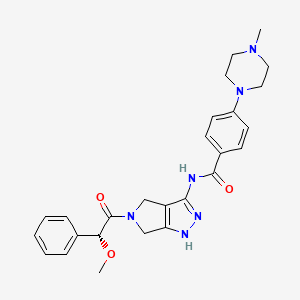
Silatecan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Silatecan (also known as AR-67 or DB 67) is a synthetic derivative of camptothecin, a natural alkaloid isolated from the Chinese tree Camptotheca acuminata.
- This compound exhibits improved stability and lipophilicity compared to its parent compound, camptothecin.
- Its chemical structure consists of a camptothecin core with a tert-butyldimethylsilyl group at position 7, enhancing its pharmacological properties .
Preparation Methods
- Silatecan can be synthesized through chemical modifications of camptothecin.
- One common synthetic route involves introducing the tert-butyldimethylsilyl group at position 7 of camptothecin.
- Industrial production methods may vary, but the key step is the silylation reaction to obtain this compound.
Chemical Reactions Analysis
- Silatecan inhibits DNA topoisomerase I (TOP1), an enzyme involved in DNA replication and transcription.
- It induces DNA damage by trapping the TOP1-DNA complex, leading to single-strand breaks.
- Common reagents and conditions for its synthesis include silylating agents and organic solvents.
Scientific Research Applications
Antitumor Activity: Silatecan has demonstrated antitumor effects in preclinical studies, making it a potential candidate for cancer therapy.
Radiosensitization: It enhances the sensitivity of cancer cells to radiation treatment, improving therapeutic outcomes.
Mechanism of Action
- Silatecan’s primary mechanism of action involves inhibiting TOP1.
- By preventing DNA religation during replication, it generates DNA breaks and interferes with cell division.
- Molecular targets include the TOP1-DNA complex, which leads to apoptosis in cancer cells.
Comparison with Similar Compounds
- Silatecan stands out due to its improved stability and lipophilicity compared to camptothecin.
- Similar compounds include irinotecan and topotecan, both of which are also TOP1 inhibitors used in cancer treatment.
Properties
CAS No. |
220913-32-6 |
|---|---|
Molecular Formula |
C26H30N2O5Si |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(19S)-10-[tert-butyl(dimethyl)silyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C26H30N2O5Si/c1-7-26(32)18-11-20-21-16(12-28(20)23(30)17(18)13-33-24(26)31)22(34(5,6)25(2,3)4)15-10-14(29)8-9-19(15)27-21/h8-11,29,32H,7,12-13H2,1-6H3/t26-/m0/s1 |
InChI Key |
XUSKJHCMMWAAHV-SANMLTNESA-N |
SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=C(C=CC(=C5)O)N=C4C3=C2)[Si](C)(C)C(C)(C)C)O |
Appearance |
white solid powder |
Key on ui other cas no. |
220913-32-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)- dione, 11-((1,1-dimethylethyl)dimethylsilyl)-4-ethyl-4,9- dihydroxy-, (4S)- 7-t-butyldimethylsilyl-10-hydroxycamptothecin 7-tert-butyldimethylsilyl-10-hydroxycamptothecin AR 67 cpd AR-67 cpd DB 67 DB-67 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(2S)-2-(3,4-dichlorophenyl)-4-[4-(2-oxo-1,3-diazinan-1-yl)piperidin-1-yl]butyl]-N-methylbenzamide](/img/structure/B1684412.png)
![3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride](/img/structure/B1684414.png)
![1,1-dimethyl-3-[(E)-1-pyridin-2-ylethylideneamino]thiourea](/img/structure/B1684415.png)



![3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol](/img/structure/B1684423.png)




